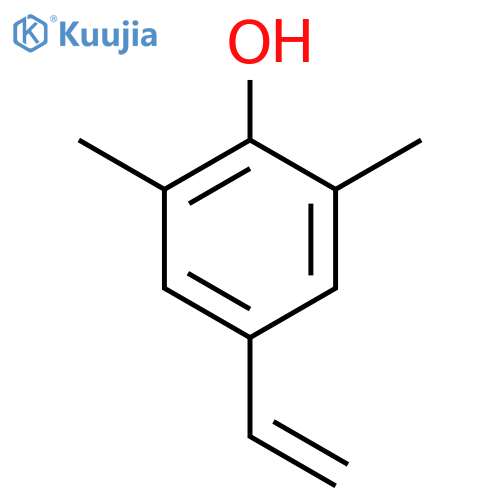

Cas no 71526-64-2 (4-ethenyl-2,6-dimethylphenol)

4-ethenyl-2,6-dimethylphenol 化学的及び物理的性質

名前と識別子

-

- Phenol, 4-ethenyl-2,6-dimethyl-

- 4-ethenyl-2,6-dimethylphenol

- DB-396911

- EN300-1802331

- HUBRTTPKTLCKLZ-UHFFFAOYSA-N

- SCHEMBL220820

- 71526-64-2

-

- インチ: InChI=1S/C10H12O/c1-4-9-5-7(2)10(11)8(3)6-9/h4-6,11H,1H2,2-3H3

- InChIKey: HUBRTTPKTLCKLZ-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(=CC(=C1O)C)C=C

計算された属性

- せいみつぶんしりょう: 148.08886

- どういたいしつりょう: 148.088815002g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 130

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 20.2Ų

じっけんとくせい

- PSA: 20.23

4-ethenyl-2,6-dimethylphenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1802331-5.0g |

4-ethenyl-2,6-dimethylphenol |

71526-64-2 | 95% | 5g |

$3147.0 | 2023-06-02 | |

| Enamine | EN300-1802331-0.1g |

4-ethenyl-2,6-dimethylphenol |

71526-64-2 | 95% | 0.1g |

$376.0 | 2023-09-19 | |

| Enamine | EN300-1802331-0.5g |

4-ethenyl-2,6-dimethylphenol |

71526-64-2 | 95% | 0.5g |

$847.0 | 2023-09-19 | |

| Enamine | EN300-1802331-0.25g |

4-ethenyl-2,6-dimethylphenol |

71526-64-2 | 95% | 0.25g |

$538.0 | 2023-09-19 | |

| Enamine | EN300-1802331-1.0g |

4-ethenyl-2,6-dimethylphenol |

71526-64-2 | 95% | 1g |

$1086.0 | 2023-06-02 | |

| 1PlusChem | 1P028ZRB-1g |

4-ethenyl-2,6-dimethylphenol |

71526-64-2 | 95% | 1g |

2024-04-21 | ||

| Enamine | EN300-1802331-1g |

4-ethenyl-2,6-dimethylphenol |

71526-64-2 | 95% | 1g |

$1086.0 | 2023-09-19 | |

| 1PlusChem | 1P028ZRB-2.5g |

4-ethenyl-2,6-dimethylphenol |

71526-64-2 | 95% | 2.5g |

2024-04-21 | ||

| Enamine | EN300-1802331-10g |

4-ethenyl-2,6-dimethylphenol |

71526-64-2 | 95% | 10g |

$4667.0 | 2023-09-19 | |

| 1PlusChem | 1P028ZRB-250mg |

4-ethenyl-2,6-dimethylphenol |

71526-64-2 | 95% | 250mg |

2024-04-21 |

4-ethenyl-2,6-dimethylphenol 関連文献

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

-

Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Rajendra P. Panmand,Yogesh A. Sethi,Sunil R. Kadam,Deepak R. Patil,Anil V. Ghule,Bharat B. Kale New J. Chem., 2018,42, 17597-17605

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

-

Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550

4-ethenyl-2,6-dimethylphenolに関する追加情報

Chemical Profile of 4-ethenyl-2,6-dimethylphenol (CAS No. 71526-64-2)

4-Ethenyl-2,6-dimethylphenol, identified by the Chemical Abstracts Service Number (CAS No.) 71526-64-2, is a phenolic compound with a unique structural configuration featuring an ethenyl substituent at the para position relative to two methyl groups. This molecular architecture imparts distinct chemical properties and potential applications, particularly in the realm of synthetic chemistry and pharmaceutical research. The compound’s aromatic core, combined with its specific substituents, makes it a subject of interest for investigating its reactivity, metabolic pathways, and biological interactions.

The structural framework of 4-ethenyl-2,6-dimethylphenol consists of a benzene ring substituted with an ethenyl group at the 4-position and two methyl groups at the 2- and 6-positions. This arrangement creates a molecule with potential electron-rich regions due to the electron-donating nature of both the ethenyl and methyl groups. Such structural features are often exploited in organic synthesis for directing reactions such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

In recent years, there has been growing interest in phenolic compounds due to their diverse biological activities. The presence of the hydroxyl group in 4-ethenyl-2,6-dimethylphenol suggests that it may exhibit antioxidant properties, which are crucial for protecting cells from oxidative stress. Moreover, the ethenyl substituent can serve as a handle for further functionalization, enabling the synthesis of more complex derivatives with tailored properties.

One of the most compelling areas of research involving 4-ethenyl-2,6-dimethylphenol is its potential role as an intermediate in pharmaceutical development. Researchers have been exploring its utility in constructing more intricate molecules that mimic natural products or drug candidates. For instance, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory effects. The methyl groups at the 2- and 6-positions provide steric hindrance that can influence binding interactions with biological targets, making it a valuable scaffold for medicinal chemists.

The synthesis of 4-ethenyl-2,6-dimethylphenol typically involves multi-step organic transformations starting from commercially available precursors. Common synthetic routes include Friedel-Crafts alkylation to introduce the ethenyl group followed by methylation at specific positions. Advances in catalytic methods have also enabled more efficient and selective preparations of this compound, reducing byproduct formation and improving yields.

From a mechanistic standpoint, 4-ethenyl-2,6-dimethylphenol exhibits interesting reactivity patterns that make it useful in studying reaction mechanisms in organic chemistry. The ethenyl group can participate in Diels-Alder reactions or undergo hydrogenation to form cyclohexene derivatives. Additionally, the phenolic hydroxyl can engage in esterification or ether formation reactions, providing multiple pathways for modifying its structure.

The pharmacological potential of 4-ethenyl-2,6-dimethylphenol has been further explored through computational modeling and experimental studies. Virtual screening techniques have identified pockets on biological targets where this compound could bind effectively. Experimental validation through enzyme inhibition assays or cell-based assays has corroborated these findings, suggesting its suitability as a lead compound for drug discovery programs.

In industrial applications, 4-ethenyl-2,6-dimethylphenol may find use as a specialty chemical intermediate in fine chemical manufacturing. Its unique structure allows for further derivatization into dyes, polymers, or agrochemicals. The demand for such intermediates is driven by their role in producing high-value chemicals with specific functionalities.

Environmental considerations also play a role in the study of 4-ethenyl-2,6-dimethylphenol. Understanding its degradation pathways and ecotoxicological profile is essential for assessing its environmental footprint. Biodegradation studies have shown that under certain conditions, this compound can be metabolized by microorganisms into less toxic products. However, further research is needed to fully characterize its environmental behavior.

The future directions for research on 4-ethenyl-2,6-dimethylphenol include exploring novel synthetic methodologies and expanding its biological applications. Innovations in green chemistry may enable more sustainable production processes for this compound. Additionally, interdisciplinary approaches combining organic chemistry with computational biology could accelerate the discovery of new derivatives with enhanced therapeutic properties.

In conclusion,4-Ethenyl-2,6-dimethylphenol (CAS No., 71526,64-,) is a versatile chemical entity with significant potential across multiple domains including pharmaceuticals,synthetic chemistry,and industrial applications., Its unique structural features make it an attractive candidate for further investigation., As research continues,,the full scope of its utility is expected to become increasingly apparent.,

71526-64-2 (4-ethenyl-2,6-dimethylphenol) 関連製品

- 532951-91-0(1-(6-Nitro-1,3-benzothiazol-2-yl)thioacetone)

- 2580093-69-0(ethyl (1RS,2SR,4RS&,5SR&)-2-(aminomethyl)-4,5-dihydroxycyclohexane-1-carboxylate)

- 1807017-53-3(Methyl 5-aminomethyl-3-cyano-2-nitrobenzoate)

- 2228437-74-7(3-(5-methoxypyridin-3-yl)methylazetidin-3-ol)

- 90322-26-2(2-Cyclopentyl-1H-imidazole)

- 1706452-17-6(6-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}pyridine-2-carboxylic acid hydrochloride)

- 921790-69-4(4-chloro-N-4-({(4-chlorophenyl)methylcarbamoyl}methyl)-1,3-thiazol-2-ylbenzamide)

- 1807176-15-3(Methyl 3-cyano-4,5-dichlorobenzoate)

- 2034226-30-5(1-[5-(pyridin-4-yl)-2,3-dihydro-1H-indol-1-yl]butan-1-one)

- 1861669-34-2(3-Oxetanemethanol, 3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]-)